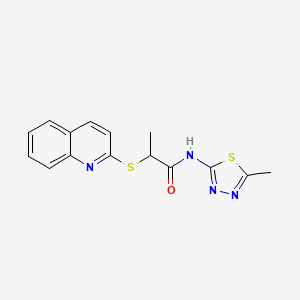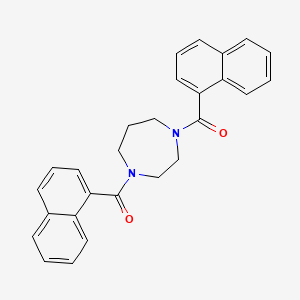
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone, also known as PNH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PNH belongs to the family of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. PNH has been studied extensively for its ability to act as a ligand and form complexes with metal ions, as well as its potential as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is based on the formation of a complex between 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone and a metal ion. When 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone binds to a metal ion, the resulting complex exhibits fluorescence properties that can be measured using a spectrofluorometer. The intensity of the fluorescence is proportional to the concentration of the metal ion, allowing for accurate detection and quantification.
Biochemical and Physiological Effects
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been shown to have minimal biochemical and physiological effects in laboratory experiments. This makes it an ideal probe for studying metal ion concentrations in biological samples, as it does not interfere with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a fluorescent probe is its high sensitivity and selectivity for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can detect metal ions at concentrations as low as nanomolar levels, making it a powerful tool for studying metal ion concentrations in biological samples. However, one limitation of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is its potential for photobleaching, which can reduce the intensity of the fluorescence signal over time.
Zukünftige Richtungen
There are several potential future directions for research involving 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone. One area of interest is the development of new fluorescent probes based on the 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone structure. Researchers are also investigating the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a therapeutic agent for diseases such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the use of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone as a tool for studying metal ion homeostasis in cells and tissues.
Synthesemethoden
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can be synthesized through a simple condensation reaction between 1H-pyrrole-2-carbaldehyde and 4-nitrophenylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The synthesis of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is relatively straightforward and can be achieved using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone has been widely studied for its potential applications in scientific research. One of the most notable uses of 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone is as a fluorescent probe for metal ions. 1H-pyrrole-2-carbaldehyde (4-nitrophenyl)hydrazone can form complexes with a variety of metal ions, including copper, zinc, and iron. These complexes exhibit fluorescence properties, which can be used to detect and quantify the presence of metal ions in biological samples.
Eigenschaften
IUPAC Name |
4-nitro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)11-5-3-9(4-6-11)14-13-8-10-2-1-7-12-10/h1-8,12,14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZGRXVYRTOEB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B6128728.png)
![1-(4-{[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B6128748.png)

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-methyl-2-propen-1-yl)amine](/img/structure/B6128764.png)

![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6128783.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6128797.png)
![dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]isophthalate](/img/structure/B6128805.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128809.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6128816.png)
![2-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B6128818.png)
![3-[1-(2-anilino-2-oxoethyl)-1H-indol-3-yl]-N-benzyl-2-cyanoacrylamide](/img/structure/B6128820.png)
![1-isobutyl-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)piperidine](/img/structure/B6128824.png)